molecular formula C9H17NO2 B1281897 tert-Butyl (2-methylallyl)carbamate CAS No. 91230-06-7

tert-Butyl (2-methylallyl)carbamate

Cat. No.: B1281897
CAS No.: 91230-06-7
M. Wt: 171.24 g/mol
InChI Key: KNDCLOGKZOTPEJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-methylallyl)carbamate: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-methylallyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to be involved in palladium-catalyzed cross-coupling reactions with aryl halides . These interactions are crucial for the formation of N-Boc-protected anilines and tetrasubstituted pyrroles . The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been used as a protecting group for amines in peptide synthesis, where it can be removed under mild conditions . This removal process often involves the cleavage of the C-O bond, facilitated by specific catalysts . These molecular interactions are essential for the compound’s role in biochemical synthesis and research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions . Its degradation products can have varying impacts on cellular processes, which need to be carefully monitored during long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the levels of specific metabolites and alter metabolic flux within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the use of this compound in various experimental settings.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylallyl)carbamate can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an alkoxide or amine to form the carbamate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methylallyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The compound can undergo substitution reactions, where the tert-butyl or 2-methylallyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-methylallyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis and other organic reactions .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to inhibit enzymes and interact with biological pathways makes it a candidate for drug development.

Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate
  • Ethyl (4-aminophenyl)carbamate

Comparison: tert-Butyl (2-methylallyl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group and enzyme inhibitor sets it apart from similar compounds, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2-methylprop-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDCLOGKZOTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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